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Introduction
Picro Sirius Red (PSR) staining is a highly specific and sensitive histochemical method for the

visualization of collagen fibers in tissue sections.[1] Developed by Dr. Luiz Carlos U. Junqueira

in 1979, this technique is widely used in fibrosis research, connective tissue pathology, and

studies of extracellular matrix remodeling.[2] The method utilizes Sirius Red F3B, a strong

anionic dye, dissolved in a saturated aqueous solution of picric acid.[3] The long, planar Sirius

Red molecules align with the parallel, triple-helical structure of collagen, significantly enhancing

its natural birefringence when viewed under polarized light. This property allows for the

differentiation and semi-quantitative assessment of collagen fiber thickness and organization.

Mechanism of Action
The specificity of Picro Sirius Red staining lies in the interaction between the dye molecules

and the collagen fibers. The sulfonic acid groups of the Sirius Red dye form strong electrostatic

bonds with the basic amino acid residues (such as lysine and hydroxylysine) within the

collagen molecules. The picric acid serves a dual purpose: it creates an acidic environment that

favors this binding and it acts as a counterstain for non-collagenous components, staining them

yellow. This results in a stark contrast between the red-stained collagen and the yellow

background of other tissue elements when viewed under bright-field microscopy.
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Under polarized light, the highly organized alignment of Sirius Red molecules along the

collagen fibers results in intense birefringence. Thicker, more densely packed collagen fibers

(often Type I) typically appear as bright yellow, orange, or red, while thinner, less organized

fibers (often Type III or reticular fibers) appear green.

Applications
Picro Sirius Red staining is a valuable tool for a variety of research and development

applications, including:

Fibrosis Assessment: Quantifying the extent of collagen deposition in fibrotic tissues of

organs such as the liver, kidney, heart, and lung.

Connective Tissue Disorders: Studying the changes in collagen architecture in various

connective tissue diseases.

Tendon and Ligament Analysis: Evaluating the organization and integrity of collagen fibers in

tendons and ligaments.

Cancer Research: Investigating the tumor microenvironment and the role of the extracellular

matrix in cancer progression.

Wound Healing Studies: Assessing collagen remodeling during the wound healing process.

Experimental Protocols
Reagent Preparation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Composition
Preparation
Instructions

Storage and
Stability

Picro Sirius Red

Solution

0.1% Sirius Red F3B

(Direct Red 80) in

saturated aqueous

Picric Acid

Dissolve 0.1 g of

Sirius Red F3B (C.I.

35780) in 100 mL of

saturated aqueous

picric acid

(approximately 1.2-

1.3% w/v). To ensure

saturation, a few

crystals of picric acid

can be left at the

bottom of the storage

bottle. Stir thoroughly

to dissolve.

Store at room

temperature in a dark,

tightly sealed

container. The

solution is stable for

several years.

Acidified Water
0.5% Acetic Acid in

distilled water

Add 5 mL of glacial

acetic acid to 1 L of

distilled water and mix

well.

Store at room

temperature.

Weigert's Iron

Hematoxylin

(Optional)

Solution A: 1%

Hematoxylin in 95%

Ethanol. Solution B:

4% Ferric Chloride in

distilled water with 1%

Hydrochloric Acid.

Prepare fresh by

mixing equal parts of

Solution A and

Solution B.

The working solution

should be prepared

fresh.

Staining Procedure for Paraffin-Embedded Sections
This protocol is suitable for formalin-fixed, paraffin-embedded tissue sections of 3-5 µm

thickness.

Deparaffinization and Rehydration:

Xylene: 2 changes for 5 minutes each.
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100% Ethanol: 2 changes for 3 minutes each.

95% Ethanol: 1 change for 2 minutes.

90% Ethanol: 1 change for 2 minutes.

80% Ethanol: 1 change for 2 minutes.

70% Ethanol: 1 change for 2 minutes.

Distilled Water: Rinse thoroughly for 2 minutes.

Nuclear Staining (Optional):

Stain nuclei with Weigert's iron hematoxylin for 8-10 minutes.

Wash in running tap water for 10 minutes.

Picro Sirius Red Staining:

Immerse slides in the Picro Sirius Red solution for 60 minutes at room temperature. This

extended incubation time ensures equilibrium staining.

Washing:

Rinse slides in two changes of acidified water for 2 minutes each. This step is crucial for

removing non-specifically bound dye.

Dehydration:

Rapidly dehydrate the sections through 3 changes of 100% ethanol.

Clearing and Mounting:

Clear in two changes of xylene for 5 minutes each.

Mount with a resinous mounting medium.

Visualization
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Bright-field Microscopy: Collagen fibers will appear red, muscle fibers yellow, and cytoplasm

yellow.

Polarized Light Microscopy: This is the preferred method for visualizing the birefringence of

collagen. Thick collagen fibers (Type I) will appear yellow-orange, while thin fibers (Type III)

will appear green. It is important to rotate the slide to visualize all fibers, as their

birefringence can be extinction-angle dependent.

Data Presentation
Parameter Bright-field Microscopy

Polarized Light
Microscopy

Collagen Fibers Red

Birefringent (Yellow-Orange for

thick fibers, Green for thin

fibers)

Muscle Yellow Non-birefringent

Cytoplasm Yellow Non-birefringent

Nuclei (if counterstained) Black/Dark Brown -

Experimental Workflow
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Caption: Picro Sirius Red Staining Workflow.
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Troubleshooting
Issue Possible Cause Suggested Solution

High background staining
Insufficient washing after

staining.

Increase the duration or

number of washes in acidified

water.

Weak or no collagen staining

Staining solution is old or

depleted. The wrong type of

Sirius Red dye was used.

Prepare a fresh Picro Sirius

Red solution. Ensure the use

of Sirius Red F3B (Direct Red

80, C.I. 35780).

Faint yellow background
Excessive washing after the

acidified water step.

Dehydrate rapidly in absolute

ethanol after the acidified

water wash. Ensure the Picro

Sirius Red solution is saturated

with picric acid.

Overstaining (entire section is

red)

Inadequate removal of

unbound dye.

Ensure the washing step in

acidified water is performed

correctly and for a sufficient

duration.

Nuclei fail to stain
An inappropriate nuclear stain

was used.

Use an iron hematoxylin stain

like Weigert's, as aluminum-

based hematoxylins may be

removed by the acidic Picro

Sirius Red solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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